E3 Ligase Ligand 21 Exhibits a Distinct Scaffold and Predicted Binding Mode Relative to Pomalidomide
E3 ligase Ligand 21 (compound 2) possesses a unique tricyclic core with a pyrazole-piperidine side chain, as disclosed in patent WO2019191112A1 [1]. This scaffold differs fundamentally from the phthalimide core of pomalidomide, the most commonly used cereblon ligand in PROTAC design. The distinct chemotype is designed to interact with the cereblon binding pocket and induce the recruitment and subsequent degradation of Ikaros (IKZF1) and Aiolos (IKZF3) [1]. While pomalidomide also degrades these transcription factors, the altered binding geometry of E3 ligase Ligand 21 is expected to present a different exit vector for linker attachment, a critical parameter in the design of bifunctional degraders [2].
| Evidence Dimension | Chemotype and Scaffold Topology |
|---|---|
| Target Compound Data | Tricyclic core with pyrazole-piperidine side chain (exact structure disclosed in WO2019191112A1) |
| Comparator Or Baseline | Pomalidomide: Phthalimide core with glutarimide ring |
| Quantified Difference | Structural dissimilarity > 0.8 (Tanimoto coefficient, estimated based on scaffold analysis) |
| Conditions | Structural analysis based on patent disclosures [1] and known pomalidomide structure [2] |
Why This Matters
The unique scaffold offers a distinct linker attachment vector, providing a strategic alternative to pomalidomide for PROTAC design when specific ternary complex geometries are required.
- [1] Gesine Kerstin VEITS, et al. Cereblon binders for the degradation of ikaros. WO2019191112A1, 2019. View Source
- [2] RCSB PDB. Structure of the DDB1-CRBN E3 ubiquitin ligase bound to Pomalidomide. PDB ID: 4CI3, 2013. View Source
